N-Hexanoyl-NBD-L-threo-sphingosine
Description
Contextualization of Sphingolipids in Membrane Dynamics and Signal Transduction Studies
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. nih.gov They are not merely structural components of the cell membrane but are also deeply involved in the regulation of cell growth, differentiation, apoptosis, and cell-to-cell communication. nih.govnih.gov Sphingolipids, along with cholesterol, are known to form ordered domains within the plasma membrane, often referred to as lipid rafts. These microdomains are thought to serve as platforms for signal transduction by concentrating or excluding specific proteins.
The metabolism of sphingolipids is a complex network of pathways, with ceramide at its center. Ceramide can be converted into various other sphingolipids, such as sphingomyelin (B164518) and glucosylceramide, or it can be broken down into sphingosine (B13886). acs.org Each of these metabolites has its own distinct biological functions, and the balance between them is crucial for cellular homeostasis. For instance, ceramide and sphingosine are often associated with apoptosis and cell cycle arrest, while sphingosine-1-phosphate, a downstream metabolite of sphingosine, promotes cell survival and proliferation. nih.gov Given their central role in cellular signaling, the ability to track the movement and transformation of sphingolipids is essential for understanding a wide range of physiological and pathological processes.
Rationale for Fluorescent Analogs in Investigating Lipid Metabolism and Trafficking Pathways
To investigate the intricate pathways of sphingolipid metabolism and their dynamic movement between cellular organelles, researchers rely on fluorescently labeled analogs. These probes are typically designed to mimic the structure of natural sphingolipids, allowing them to be recognized and processed by the cell's metabolic machinery. The attached fluorophore, a molecule that emits light upon excitation, enables the visualization of the probe's journey through the cell using fluorescence microscopy.
The use of fluorescent analogs offers several advantages over other techniques. It allows for the study of lipid dynamics in living cells, providing a temporal and spatial understanding of these processes. Different fluorophores with distinct spectral properties can be used to simultaneously track multiple lipids or to study their interactions through techniques like Förster Resonance Energy Transfer (FRET). Furthermore, by modifying the structure of the sphingolipid analog, researchers can dissect the specificity of the enzymes and transport proteins involved in their metabolism and trafficking.
Overview of N-Hexanoyl-NBD-L-threo-sphingosine as a Research Tool and Biological Mimic
This compound is a synthetically created fluorescent sphingolipid analog. It consists of three key components: an L-threo-sphingosine backbone, a short six-carbon acyl chain (hexanoyl), and a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazole) group attached to the acyl chain. Each of these components contributes to its specific properties as a research tool.
The "L-threo" stereochemistry is a non-natural configuration, distinguishing it from the naturally occurring D-erythro isomer of sphingosine. This difference in stereochemistry provides a unique opportunity to probe the stereospecificity of the enzymes involved in sphingolipid metabolism. The short hexanoyl chain enhances the water solubility of the molecule, facilitating its delivery to cells in culture. Studies have shown that short-acyl chain ceramide analogs, like the N-hexanoyl derivative, are effective mimics of their natural, long-chain counterparts within the sphingolipid biosynthetic pathway. acs.org
The NBD group is a small, environmentally sensitive fluorophore. Its fluorescence emission is quenched in aqueous environments and enhanced in nonpolar environments, such as within a lipid membrane. This property makes it an excellent reporter for membrane association and for tracking the lipid's movement through the hydrophobic interior of cellular membranes. This probe, often referred to as NBD C6-L-threo-ceramide, serves as a valuable tool to investigate the differential processing of sphingolipid stereoisomers and to illuminate specific aspects of sphingolipid transport and metabolism within the cell.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound and its non-fluorescent precursor, N-Hexanoyl-L-threo-sphingosine.
| Property | This compound | N-Hexanoyl-L-threo-sphingosine |
| Molecular Formula | C₃₀H₄₉N₅O₆ | C₂₄H₄₇NO₃ |
| Molecular Weight | 575.74 g/mol | 397.64 g/mol |
| CAS Number | 114301-95-0 | 189894-80-2 |
| Appearance | Solid | Solid |
| Purity | >98% | >99% |
| Storage | Freezer | 2-8°C Refrigerator |
| Fluorescence | Yes (NBD fluorophore) | No |
| Excitation Maximum (Ex) | ~466 nm | N/A |
| Emission Maximum (Em) | ~536 nm | N/A |
Data compiled from various chemical supplier databases.
Research Findings on the Metabolism of L-threo-Ceramide
A pivotal study by Michel and van Echten-Deckert in 2001 provided critical insights into the metabolic fate of L-threo-ceramide, the core structure of this compound. acs.org Their research compared the metabolism of L-threo-sphinganine and its acylated derivatives (ceramides) with the naturally occurring D-erythro isomers in cultured cells and subcellular fractions.
The study revealed a striking difference in the metabolic processing of the L-threo isomer. While L-threo-sphinganine could be acylated by ceramide synthase to form L-threo-ceramide, the subsequent metabolic steps were highly selective. Specifically, L-threo-ceramide was found to be a substrate for sphingomyelin synthase, leading to the formation of L-threo-sphingomyelin. acs.org However, it was not recognized by glucosylceramide synthase, meaning it was not converted to L-threo-glucosylceramide. acs.org
This finding is significant because it demonstrates the stereospecificity of the enzymes in the sphingolipid metabolic pathway. The inability of glucosylceramide synthase to process the L-threo isomer suggests that this probe can be used to specifically trace the sphingomyelin synthesis pathway without the confounding variable of its conversion into glycosphingolipids.
The table below summarizes the metabolic fate of L-threo-ceramide as determined by the research.
| Enzyme | Substrate Recognition of L-threo-Ceramide | Metabolic Product |
| Ceramide Synthase | Yes (for L-threo-sphinganine) | L-threo-dihydroceramide and L-threo-ceramide |
| Sphingomyelin Synthase | Yes | L-threo-sphingomyelin |
| Glucosylceramide Synthase | No | No L-threo-glucosylceramide formed |
Based on findings from Michel, C., & van Echten-Deckert, G. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides (B1148491) in cultured cells and in subcellular fractions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1530(2-3), 219–226. acs.org
Properties
Molecular Formula |
C30H49N5O6 |
|---|---|
Molecular Weight |
576 |
Appearance |
Unit:1mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C6:0-NBD-Ceramide; N-C6:0-NBD-L-threo-Sphingosine |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for N Hexanoyl Nbd L Threo Sphingosine
Methodological Approaches for NBD Conjugation to Sphingolipid Backbones
The conjugation of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group to a sphingolipid backbone is a critical step in creating fluorescent probes like N-Hexanoyl-NBD-L-threo-sphingosine. The NBD fluorophore is valued for its small size and environment-sensitive fluorescence, although its polarity can influence the biophysical properties of the final lipid analog. nih.govresearchgate.net The primary methods for NBD conjugation leverage the reactivity of the sphingoid base's primary amine or the carboxyl group of a fatty acid.
One common strategy involves acylating the sphingosine (B13886) backbone with a fatty acid that has been pre-labeled with NBD. For instance, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproic acid (NBD-C6-acid) can be activated and coupled to the amino group of L-threo-sphingosine to form the desired N-acyl chain. This approach is widely used for creating various NBD-labeled ceramide analogs. nih.gov
Alternatively, the NBD group can be directly attached to the sphingosine backbone. This is typically achieved by reacting the primary amine of sphingosine with an amine-reactive NBD derivative, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). nih.gov This reaction, however, would place the NBD group on the sphingoid base itself rather than on the acyl chain. For the specific synthesis of this compound, the NBD moiety is part of the hexanoyl chain, making the former strategy more relevant.
The choice of conjugation chemistry is crucial as the location of the bulky, polar NBD group can affect the lipid's metabolism and intracellular trafficking, potentially providing inaccurate biological information. nih.gov For example, NBD-labeled phospholipids (B1166683) where the fluorophore is attached to the headgroup have been shown to locate within the polar headgroup region of the lipid bilayer. nih.gov Similarly, the NBD fluorophore on fatty amines has been found to reside near the glycerol (B35011) backbone of phospholipids in a membrane via hydrogen bonding. nih.gov
The reactivity of amine groups with NBD and other fluorophores is a cornerstone of bioconjugation chemistry. Reagents like N-hydroxysuccinimide (NHS) esters are frequently used to form stable amide bonds with primary amines under mild conditions, a technique applicable to the synthesis of these probes. thermofisher.com
Table 1: Common Reagents for NBD Conjugation
| Reagent Name | Target Functional Group | Resulting Linkage | Reference |
|---|---|---|---|
| N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproic acid | Amine on sphingosine | Amide bond | nih.gov |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary amine | Secondary amine | nih.gov |
| N-hydroxysuccinimide (NHS) esters of NBD-fatty acids | Primary amine | Amide bond | thermofisher.com |
Stereochemical Considerations in the Synthesis of L-threo-Sphingosine Derivatives and Their Analogues
The biological activity of sphingolipids is highly dependent on their stereochemistry. The naturally occurring sphingosine is the D-erythro isomer. This compound, containing the non-natural L-threo isomer, is often used as a stereochemical control or to probe specific enzyme or transporter functions that may differentiate between isomers. The synthesis of the L-threo sphingoid backbone requires stringent stereocontrol.
A prevalent strategy for the stereoselective synthesis of sphingosine isomers starts from chiral amino acids, such as L-serine for L-isomers. nih.govacs.org One such method involves the creation of a trans-oxazoline from L-serine, followed by an intermolecular olefin cross-metathesis to install the long alkyl chain. nih.gov This approach provides a concise route to L-threo-sphingosine. nih.gov
Another powerful biomimetic approach generates the four stereoisomers of sphingosine from serine via a 3-ketosphinganine intermediate. acs.orgacs.org In this method, the choice of starting material (L- or D-serine) and specific protecting groups dictates the final stereochemistry. acs.org For the synthesis of the L-threo isomer, an L-serine derivative is converted to a β-ketoester, which is then alkylated and reduced. The reduction of the ketone at the C3 position is highly diastereoselective, yielding the desired threo configuration (with hydroxyl and amino groups on opposite sides in a Fischer projection). acs.org
Other synthetic routes have also been developed. For example, a stereospecific synthesis can be achieved by reacting an anti-epoxide with an azide (B81097) salt to create a key azido (B1232118) alcohol intermediate, which is then converted to L-threo-sphingosine. google.com The synthesis of all four sphingosine stereoisomers, including L-threo, has been described on a small scale suitable for radiolabeling, starting from the resolution of diastereomeric esters. nih.gov These varied synthetic methodologies underscore the importance of precise stereochemical control in producing specific sphingosine isomers for biological research. nih.govnih.govjst.go.jpnih.gov
Table 2: Key Synthetic Strategies for Sphingosine Isomers
| Starting Material | Key Intermediate(s) | Key Reactions | Target Isomer(s) | Reference(s) |
|---|---|---|---|---|
| L- or D-Serine | trans-oxazoline | Oxazoline formation, Olefin cross-metathesis | L-threo, D-threo | nih.gov |
| L- or D-Serine | 3-Ketosphinganine | β-ketoester formation, Alkylation, Stereoselective reduction | All four stereoisomers | acs.orgacs.org |
| anti-epoxide | Azido alcohol | Epoxide opening with azide | L-threo-sphingosine | google.com |
| dl-erythro/threo ester | Resolved diastereomers | Esterification with chiral acid, Chromatography, Reduction | All four stereoisomers | nih.gov |
Research Innovations in Fluorescent Sphingolipid Probe Design
While NBD-labeled sphingolipids have been instrumental in cell biology, research has driven the development of more sophisticated probes to overcome the limitations of the NBD fluorophore, such as its polarity and potential to alter lipid behavior. nih.gov Innovations focus on creating probes with improved photophysical properties, better mimicry of natural lipids, and novel functionalities for advanced imaging techniques. rsc.orgacs.orgnih.gov
New Fluorophores: A significant advancement has been the replacement of NBD with other dyes.
BODIPY (boron-dipyrromethene) dyes are widely used due to their sharp emission spectra, high quantum yields, and better photostability compared to NBD. nih.govnih.govresearchgate.net BODIPY-labeled ceramides (B1148491) and sphingomyelins are common tools for studying lipid trafficking. thermofisher.com
Coumarin derivatives , such as COUPY, offer far-red to near-infrared (NIR) emission, which is advantageous for imaging in complex biological systems due to reduced autofluorescence and deeper tissue penetration. nih.govacs.org
Pentaene-fatty acids have been developed as fluorescent mimics that very closely resemble the structure of natural fatty acids, minimizing the structural perturbation caused by bulkier fluorophores like pyrene (B120774) or NBD. researchgate.net
Advanced Labeling Strategies: The method of attaching the fluorophore has also evolved. "Click chemistry," specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), has become a popular strategy. nih.govnih.govacs.org This involves synthesizing a sphingolipid analog with a terminal alkyne and "clicking" on an azide-containing fluorophore. This method is highly efficient and bio-orthogonal, allowing for the labeling of lipids within fixed cells after metabolic incorporation, which avoids trafficking artifacts associated with bulky fluorophores. nih.gov
Probes for Advanced Applications:
Super-resolution Microscopy: Probes have been designed specifically for techniques like PALM (photoactivated localization microscopy). These often involve fusing sphingolipid-binding protein domains (e.g., from lysenin, which binds sphingomyelin) to photoswitchable fluorescent proteins. rsc.org
Photoswitchable Lipids: To exert spatiotemporal control over lipid metabolism, researchers have incorporated photoswitches like azobenzene (B91143) into ceramide structures. elifesciences.org The light-induced isomerization of the azobenzene group alters the lipid's shape and packing, which in turn changes its susceptibility to metabolic enzymes like sphingomyelin (B164518) synthase. This allows for the optical control of sphingolipid production in real-time. elifesciences.org
Fluorogenic Probes: Another area of innovation is the development of "turn-on" probes that are non-fluorescent until they react with their target. A fluorogenic probe for detecting sphingosine itself has been created using a salicylaldehyde (B1680747) ester that undergoes a reaction with the 1,2-amino alcohol of sphingosine, leading to a fluorescent signal. nih.gov
These innovations are expanding the toolbox available to researchers, enabling more accurate and detailed investigations into the complex roles of sphingolipids in cellular health and disease. rsc.orgmdpi.comchemrxiv.org
Compound Names Table
Investigating Membrane Interactions and Biophysical Dynamics of N Hexanoyl Nbd L Threo Sphingosine
Integration into Lipid Bilayers and Model Membrane Systems
N-Hexanoyl-NBD-L-threo-sphingosine is designed for ready insertion into lipid bilayers, a characteristic facilitated by its amphipathic nature. It consists of a polar sphingosine (B13886) headgroup and a short, six-carbon acyl chain (hexanoyl) to which the nitrobenzoxadiazole (NBD) fluorophore is attached. This structure allows it to intercalate into the membrane, with the hydrophobic acyl chain embedding within the lipid core and the polar headgroup and attached NBD moiety residing near the membrane-water interface. The NBD group is a small, environmentally sensitive fluorophore, and its position on the short acyl chain is a critical determinant of its behavior within the bilayer.
The utility of this compound and its close analogs, such as NBD C6-ceramide, is extensively demonstrated in their application to various model membrane systems. These systems are crucial for dissecting the complex interactions that occur in a cellular context.
Giant Unilamellar Vesicles (GUVs): These are synthetic vesicles, typically on the order of micrometers in diameter, which serve as a simplified model of a cell membrane. Researchers use GUVs to study the intrinsic phase partitioning behavior of lipids in a controlled environment.
Giant Plasma Membrane Vesicles (GPMVs): Derived directly from the plasma membranes of cultured cells, GPMVs provide a more biologically relevant model. They retain the native lipid and protein complexity of the cell membrane from which they were blebbed, offering a sophisticated platform to study the partitioning of fluorescent probes like this compound. biotium.comresearchgate.net
The ability of NBD C6-ceramide to be readily taken up by cells has also led to its use as a selective stain for the Golgi apparatus in both live and fixed cells. biotium.comavantorsciences.com Upon entering cells, it is metabolized and transported, allowing for the visualization of sphingolipid trafficking pathways. nih.gov
Studies on Lateral Diffusion and Phase Partitioning within Cellular Membranes
Once integrated into a membrane, this compound is not static. It undergoes lateral diffusion, moving across the plane of the bilayer, and can exhibit preferential partitioning into different lipid phases. Biological membranes are not homogenous; they can segregate into distinct domains, broadly characterized as liquid-ordered (Lo) and liquid-disordered (Ld) phases. biotium.com The Lo phase is enriched in sphingolipids and cholesterol and is characterized by tightly packed acyl chains, while the Ld phase is typically richer in glycerophospholipids with unsaturated chains, leading to a more fluid and less packed environment. researchgate.net
Studies on fluorescently labeled lipid analogs have revealed complex partitioning behavior that is dependent on a multitude of factors including the fluorescent label itself, the lipid headgroup, and the composition of the membrane. biotium.comresearchgate.net For NBD-labeled sphingomyelin (B164518) (NBD-SM), a metabolite of NBD-ceramide, the length of the acyl chain plays a significant role. Research has shown that a variant with a short C6 acyl chain (6-NBD-SM) preferentially partitions into the Lo-like phase in GPMVs. nih.gov This is in contrast to a C12 version, which distributes more evenly. nih.gov The proposed reason for this difference is that the small C6-acyl chain allows the polar NBD fluorophore to locate near the membrane–water interface, effectively creating a larger polar headgroup that favors the Lo phase. nih.gov
However, in purely synthetic GUVs, most raft lipid analogs, including NBD-labeled ones, tend to mis-partition into the disordered phase. biotium.comresearchgate.net This highlights the importance of the native complexity of cell-derived GPMVs in dictating the partitioning behavior of these probes. biotium.com The lateral diffusion of NBD-labeled lipids has also been shown to be restricted when they are concentrated in micrometric patches within the membrane. researchgate.net
Table 1: Phase Partitioning of NBD-Labeled Sphingolipid Analogs in Model Membranes
| Lipid Analog | Model System | Predominant Phase Preference | Reference |
|---|---|---|---|
| 6-NBD-SM | GPMVs | Liquid-ordered (Lo) | nih.gov |
| 12-NBD-SM | GPMVs | Even distribution | nih.gov |
| Raft Lipid Analogs (general) | GUVs | Liquid-disordered (Ld) | biotium.comresearchgate.net |
Research on Transbilayer Movement (Flippase/Floppase Activity)
In addition to lateral movement, lipids can also move between the two leaflets of the bilayer, a process known as transbilayer movement or "flip-flop." This movement is generally slow for endogenous lipids but can be facilitated by proteins called flippases, floppases, and scramblases. Research into the transbilayer dynamics of NBD-labeled lipid analogs has provided insights into the activity of these transporters.
Studies using NBD-labeled phospholipids (B1166683) have identified the multidrug resistance protein 1 (MRP1) as having lipid floppase activity. nih.gov Floppases are members of the ATP-binding cassette (ABC) transporter superfamily that actively transport substrates from the inner to the outer leaflet of the plasma membrane. MRP1 is thought to recognize the modified NBD-labeled lipids as xenobiotics and expel them from the cell. nih.gov P-glycoprotein, another well-known ABC transporter, has also been implicated as a sphingolipid floppase, capable of transporting fluorescently labeled substrates from the inner to the outer leaflet. researchgate.net
Influence of Membrane Microdomains on this compound Distribution
Membrane microdomains, often referred to as lipid rafts, are dynamic, nanoscale assemblies enriched in sphingolipids, cholesterol, and specific proteins. avantorsciences.com These domains are thought to serve as platforms for cellular processes like signaling and trafficking. Given that this compound is a sphingolipid analog, its distribution would be expected to be influenced by these microdomains.
However, research indicates that not all sphingolipid analogs behave like their endogenous counterparts. Studies on the short-chain analog, C6-sphingomyelin (C6-SM), found that it did not accumulate in isolated lipid rafts (detergent-resistant membrane fractions). nih.gov This suggests that the short acyl chain may prevent its stable incorporation into the tightly packed environment of a raft. This finding is significant as it implies that while this compound is a useful tool for studying general membrane dynamics and sphingolipid metabolism, its distribution may not perfectly mirror that of long-chain, endogenous ceramides (B1148491) within raft microdomains. The disruption of raft constituents did not affect the drug uptake-enhancing effect of N-hexanoyl-sphingomyelin, further supporting its lack of critical association with these domains. nih.gov
The partitioning of NBD-labeled lipids can also be influenced by the specific lipid composition of the membrane, with some analogs forming their own distinct micrometric domains that can be visualized by fluorescence microscopy. researchgate.net
Elucidating Cellular Uptake, Intracellular Trafficking, and Subcellular Localization of N Hexanoyl Nbd L Threo Sphingosine
Mechanisms of Cellular Internalization of N-Hexanoyl-NBD-L-threo-sphingosine Analogs
The entry of this compound and its analogs into cells is a multifaceted process involving several distinct mechanisms. The specific pathway utilized often depends on the structure of the analog and the cell type being studied.
Short-chain sphingolipids, such as N-hexanoyl-sphingomyelin (C6-SM), can enhance the cellular uptake of certain drugs by acting at the plasma membrane. nih.gov Studies on C6-SM suggest that its effect is not mediated by the endocytic machinery but rather by modulating the lipophilicity of the plasma membrane, which facilitates the passive diffusion of amphiphilic molecules across the bilayer. nih.gov This mechanism is distinct from receptor-mediated endocytosis and does not involve the formation of transport vesicles for the initial entry. nih.gov
However, other NBD-labeled sphingolipid analogs are known to be internalized through various endocytic pathways. nih.gov Studies using different fluorescent sphingolipids have shown that their uptake can occur via clathrin-independent, caveolae/raft-related, and dynamin-dependent mechanisms. nih.govresearchgate.net The acyl chain length of the sphingolipid is a critical determinant of its trafficking fate. nih.gov For instance, short-chain sphingomyelins are recycled more effectively and via different routes than their long-chain counterparts. nih.gov The internalization of less polar NBD-sphingolipids, like glucosylceramide and ceramide, appears to involve a combination of endocytic and non-endocytic (monomer diffusion) mechanisms. nih.gov
Endocytic Pathway Tracing and Analysis Using Fluorescent Sphingolipids
Fluorescent sphingolipids are powerful tools for tracing the intricate routes of the endocytic pathway. researchgate.netnih.gov By tagging sphingolipids like N-Hexanoyl-sphingosine with a fluorophore such as Nitrobenzofurazan (NBD), researchers can visualize their movement from the plasma membrane to various intracellular compartments in real-time using fluorescence microscopy. nih.govnih.gov
Several methods are employed to dissect these pathways:
Temperature-Shift Protocols: Lowering the temperature (e.g., to 2°C) can halt endocytosis, allowing for the labeling of the plasma membrane. pnas.org Upon warming the cells to 37°C, endocytosis resumes, and the synchronized movement of the fluorescent lipid can be tracked through different organelles. pnas.org
Co-localization Studies: To identify the specific endocytic route, fluorescent sphingolipids are co-incubated with markers for known pathways. researchgate.net For example, fluorescently-labeled transferrin is a marker for clathrin-dependent endocytosis, while fluorescently-labeled lactosylceramide (B164483) (LacCer) can be used to trace caveolae-dependent uptake. researchgate.net
Pharmacological and Genetic Inhibition: The use of drugs that selectively inhibit specific pathways (e.g., amiloride (B1667095) derivatives for macropinocytosis) or the expression of dominant-negative proteins (like Rab GTPases) that block specific transport steps helps to elucidate the molecular machinery involved in the trafficking of the lipid analog. researchgate.netnih.gov
These techniques have been instrumental in demonstrating how different sphingolipid analogs are sorted and transported along the endocytic pathway to various intracellular destinations. nih.gov
Trafficking to Organelles: Endoplasmic Reticulum, Golgi Apparatus, and Lysosomes
Once internalized, this compound analogs are transported to various organelles, where they participate in metabolic processes and signaling. The Golgi apparatus, endoplasmic reticulum, and lysosomes are key destinations.
Golgi Apparatus: The Golgi apparatus is a central sorting station and a major site for the metabolism of ceramide analogs. nih.govpnas.org Studies using C6-NBD-ceramide, a close analog, show that after internalization, the fluorescent label rapidly appears in the Golgi apparatus. pnas.org This organelle can be clearly identified through co-localization with Golgi-specific stains. pnas.org Within the Golgi, C6-NBD-ceramide is converted into more complex sphingolipids, primarily NBD-sphingomyelin and NBD-glucosylceramide. pnas.orgnih.gov This metabolic conversion makes fluorescent ceramide analogs effective vital stains for the Golgi complex, allowing for the study of its structure and function in living cells. pnas.org The synthesis of complex sphingolipids is compartmentalized within the Golgi cisternae, and this organization is crucial for maintaining the correct sphingolipid profile of the cell. nih.govyoutube.comembopress.org
Endoplasmic Reticulum (ER): The ER is the initial site of sphingolipid biosynthesis, where the ceramide backbone is synthesized. nih.gov While ceramide is then transported to the Golgi for further modification, the ER maintains contact with other organelles, including endosomes and lysosomes. nih.govnih.gov Sphingolipids and their metabolites, such as sphingosine (B13886) and ceramide, play a regulatory role in the formation of these membrane contact sites (MCS). nih.govpnas.org For instance, alterations in sphingolipid levels can reduce ER contacts with late endocytic organelles, which in turn affects processes like cholesterol trafficking. nih.govpnas.org
Lysosomes: Lysosomes are the primary sites for the degradation and recycling of macromolecules, including sphingolipids. nih.gov A fraction of sphingolipids endocytosed from the plasma membrane is ultimately targeted to lysosomes for catabolism by acid hydrolases. nih.govnih.gov The accumulation of sphingolipids within lysosomes is a hallmark of several lysosomal storage disorders, such as Niemann-Pick disease, where the enzyme responsible for sphingomyelin (B164518) breakdown is deficient. nih.govnih.gov Studying the trafficking of fluorescent sphingolipid analogs can provide insights into these pathological conditions and the general mechanisms of lysosomal function. nih.gov
Localization in Specialized Lipid Domains and Vesicular Structures
The distribution of sphingolipids within membranes is not uniform. They often cluster into specialized domains, such as lipid rafts, and are sorted into transport vesicles.
Specialized Lipid Domains: Sphingolipids, along with cholesterol, are key components of liquid-ordered membrane domains known as lipid rafts. aps.orgnih.gov These domains function as platforms for cell signaling and protein sorting. nih.gov However, the association of short-chain, fluorescent analogs with these domains can differ from their natural, long-chain counterparts. For example, one study found that N-hexanoyl-sphingomyelin (C6-SM) did not incorporate into isolated lipid rafts, and the disruption of rafts did not alter its function in enhancing drug uptake. nih.gov Conversely, other research suggests that some NBD-sphingolipids are internalized via raft-dependent endocytosis. nih.gov Ceramide itself can form distinct ceramide-rich platforms within membranes, which represent a specialized subtype of lipid raft. nih.gov
Vesicular Structures: The transport of sphingolipids between organelles is mediated by vesicular carriers. nih.gov From the trans-Golgi network (TGN), sphingolipids are loaded into secretory vesicles for transport to the plasma membrane. nih.gov Fluorescent sphingolipid analogs have been used to monitor this process and to determine if specific proteins are secreted in sphingomyelin-enriched vesicles. nih.gov In specialized cells like neurons, fluorescent lipid probes have been shown to incorporate into synaptic vesicles upon endocytosis, allowing for the study of vesicle recycling during synaptic transmission. frontiersin.org Furthermore, microscopy of giant unilamellar vesicles (GUVs) containing sphingomyelin reveals the formation of distinct liquid domains, providing a model system for understanding phase separation in biological membranes. aps.org
Table 1: Summary of Research Findings
| Section | Key Finding | Compound(s) Studied | Source(s) |
|---|---|---|---|
| 4.1 | Internalization can occur via passive diffusion, clathrin-independent endocytosis, and caveolae/raft-related pathways. | N-hexanoyl-sphingomyelin, NBD-sphingolipids | nih.govnih.gov |
| 4.2 | Fluorescent sphingolipids are used with temperature shifts and co-localization markers (e.g., Transferrin) to trace endocytic pathways. | Fluorescent sphingolipid analogs | researchgate.netnih.gov |
| 4.3 | Fluorescent ceramide analogs rapidly accumulate in the Golgi and are metabolized to sphingomyelin and glucosylceramide. | C6-NBD-ceramide | pnas.orgnih.gov |
| 4.3 | Sphingolipid metabolites regulate ER contact sites with endosomes, impacting cholesterol transport. | Sphingosine, Ceramide | nih.govpnas.org |
| 4.4 | Short-chain N-hexanoyl-sphingomyelin was found not to incorporate into isolated lipid rafts. | N-hexanoyl-sphingomyelin | nih.gov |
| 4.4 | Fluorescent lipid probes can be incorporated into synaptic vesicles to study membrane turnover. | DOPE-cypHer5E, Sphingo-cypHer5E | frontiersin.org |
Table 2: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| N-hexanoyl-sphingomyelin (C6-SM) | |
| C6-NBD-ceramide | |
| NBD-sphingomyelin | |
| NBD-glucosylceramide | |
| Sphingosine | |
| Ceramide | |
| Cholesterol | |
| Transferrin | |
| Lactosylceramide (LacCer) | |
| Doxorubicin | |
| DOPE-cypHer5E | |
| Sphingo-cypHer5E | |
| Glucosylceramide | |
| Phosphatidylcholine | |
| Palmitoyl-sphingomyelin (PSM) |
Research on Enzymatic Metabolism and Processing of N Hexanoyl Nbd L Threo Sphingosine
Substrate Recognition and Specificity by Sphingolipid Metabolizing Enzymes
The metabolism of sphingolipids is a highly regulated process, with enzymes demonstrating significant specificity for their substrates. The use of fluorescent analogs like NBD-ceramides has been instrumental in elucidating these specificities.
Sphingolipid metabolizing enzymes exhibit a high degree of specificity for the natural D-erythro configuration of ceramides (B1148491). nih.gov Studies have shown that modifications to the ceramide structure, such as altering the stereochemistry or the length of the alkyl backbone, can significantly impact enzyme activity. nih.gov For instance, the L-erythro enantiomers of sphinganine, dihydroceramide (B1258172), and ceramide are not recognized as substrates by key enzymes in the sphingolipid biosynthetic pathway. plu.mxnih.gov This stringent stereospecificity ensures the fidelity of sphingolipid-mediated signaling pathways.
The NBD (7-nitro-2-1,3-benzoxadiazol-4-yl) group, while conferring fluorescence, can also influence the interaction between the lipid analog and the enzyme. biomolther.org However, short-acyl chain NBD-ceramides, like C6-NBD-ceramide, have been shown to mimic their natural counterparts in many metabolic processes, particularly within the Golgi apparatus where they are converted to other sphingolipid metabolites. nih.gov The advantage of these short-chain analogs is their ability to be used in studies with intact cells without the need for detergents to solubilize them, allowing for the investigation of enzymes in their native membrane environment. nih.gov
It's important to note that while NBD-labeled substrates are valuable tools, the fluorescent tag can sometimes alter the molecule's polarity and interaction with enzymes. biomolther.org Therefore, results obtained with these analogs are often complemented with studies using non-labeled substrates to ensure the observed effects are not artifacts of the fluorescent label. biomolther.org
Research on Glycosyltransferases and Glycosphingolipid Formation Pathways
Glycosyltransferases are a diverse family of enzymes responsible for the synthesis of glycosphingolipids (GSLs), a complex class of lipids involved in numerous cellular processes. nih.gov The use of fluorescently labeled ceramide analogs, such as NBD-ceramides, has provided significant insights into the activity of these enzymes and the pathways of GSL formation.
Glucosylceramide synthase (GCS) is a key enzyme that catalyzes the first step in the synthesis of most GSLs by transferring glucose from UDP-glucose to ceramide. nih.gov Cell-based assays using C6-NBD-ceramide have been developed to directly quantify GCS activity in living cells. nih.govresearchgate.net In these assays, the cellular GCS converts C6-NBD-ceramide to C6-NBD-glucosylceramide, which can then be separated and quantified. nih.gov This method has proven to be direct, reproducible, and sensitive for assessing ceramide glycosylation in various contexts, including drug-resistant cancers. nih.gov
However, it has been noted that in some cell types, there is no detectable synthetic activity of C6-NBD-glucosylceramide associated with the plasma membrane. nih.gov This suggests that the primary site of GCS activity for exogenously supplied short-chain ceramide analogs is likely the Golgi apparatus.
Furthermore, studies utilizing NBD-ceramide analogs have helped to characterize other glycosyltransferases. For example, a glycosyltransferase from Bacteroides fragilis that synthesizes α-galactosylceramide was shown to utilize C12-NBD-ceramide as a preferred acceptor substrate, while showing reduced activity with C6-NBD-ceramide. mdpi.com
It is important to consider that the NBD label can potentially influence the interaction between the ceramide analog and the glycosyltransferase. biomolther.org To address this, some studies have utilized non-labeled ceramide analogs, such as C8-ceramide, which is not naturally found in mammals, to avoid any potential interference from the fluorescent tag. biomolther.org
Hydrolysis and Degradation by Sphingolipid Hydrolases and Deacylases
Sphingolipid hydrolases and deacylases are critical enzymes in the catabolism of sphingolipids, breaking them down into their constituent components. The use of NBD-labeled sphingolipid analogs has been instrumental in studying the activity and specificity of these enzymes.
Ceramidases:
Ceramidases are enzymes that hydrolyze the N-acyl linkage of ceramide to produce sphingosine (B13886) and a fatty acid. nih.gov There are three main types of ceramidases—acid, neutral, and alkaline—distinguished by their optimal pH and subcellular localization. nih.gov Neutral ceramidase (nCDase), in particular, plays a key role in regulating the balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate. nih.gov
Studies using NBD-ceramide as a substrate have been crucial in understanding the mechanism of these enzymes. For instance, research on the neutral ceramidase from Pseudomonas aeruginosa (PaCD) has shown that specific amino acid residues are essential for both its forward (hydrolysis) and reverse (synthesis) activities. nih.gov The hydrolytic activity of nCDase is highly specific for the natural D-erythro stereoisomer of ceramide. nih.gov
Sphingomyelinases:
Sphingomyelinases (SMases) are another class of hydrolases that break down sphingomyelin (B164518) into ceramide and phosphocholine. mdpi.com Neutral sphingomyelinase (N-SMase) activity, in particular, has been extensively studied using C6-NBD-sphingomyelin. nih.gov These studies have revealed that C6-NBD-sphingomyelin is subject to significant degradation at the plasma membrane by N-SMase. nih.gov The level of this hydrolytic activity can vary depending on the cell type and its state of differentiation. nih.gov
Sphingolipid Ceramide N-Deacylase:
This enzyme cleaves the N-acyl linkage in various glycosphingolipids to produce lysoglycosphingolipids. fao.org The use of biphasic aqueous-organic systems has been shown to enhance the hydrolytic activity of this enzyme, allowing for the nearly complete hydrolysis of substrates like GM1. fao.org In this system, the released fatty acids are sequestered in the organic phase, preventing product inhibition. fao.org
Phosphorylation by Sphingosine Kinases and Formation of NBD-Sphingosine-1-Phosphate
Sphingosine kinases (SphKs) are a family of lipid kinases that catalyze the phosphorylation of sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P). nih.gov There are two main isoforms, SphK1 and SphK2, which have distinct subcellular localizations and can have opposing roles in cellular processes. nih.govwikipedia.org
The fluorescent sphingosine analog, NBD-sphingosine (NBD-Sph), has been widely used as a substrate to study the activity of SphKs in real-time. nih.gov When NBD-Sph is added to cells, it can be taken up and phosphorylated by SphKs to form NBD-sphingosine-1-phosphate (NBD-S1P). nih.govresearchgate.net This conversion can be monitored by changes in the fluorescence properties of the NBD group, providing a convenient and continuous assay for SphK activity. nih.gov
In erythrocytes, which lack ceramide synthase activity, NBD-Sph is almost exclusively converted to NBD-S1P. nih.gov This makes red blood cells a simple system for studying S1P transport. nih.gov Once formed, NBD-S1P can be exported out of the cell by ATP-dependent transporters. nih.gov
The development of fluorescence-based assays for SphK activity has been a significant advancement, offering a safer and less cumbersome alternative to traditional radioactive assays. nih.gov These assays have facilitated the high-throughput screening of potential SphK inhibitors, which are of great interest as therapeutic agents for a variety of diseases. nih.gov
| Enzyme | Substrate | Product | Significance of NBD-Analog | Reference |
|---|---|---|---|---|
| Sphingosine Kinase (SphK) | NBD-sphingosine | NBD-sphingosine-1-phosphate | Allows for real-time, fluorescence-based measurement of SphK activity. | nih.gov |
Stereoisomer-Specific Metabolic Fate of L-threo vs. D-erythro Analogs
The natural stereoisomer of ceramide is D-erythro-ceramide. The use of non-natural stereoisomers, such as L-threo-ceramide, provides a powerful tool to investigate the stereospecificity of the enzymes involved in sphingolipid metabolism.
Studies comparing the metabolism of L-threo and D-erythro sphingolipid analogs have revealed significant differences in their processing by cellular enzymes. While the natural D-erythro-sphinganine is a substrate for dihydroceramide synthase, leading to the formation of D-erythro-dihydroceramide and subsequently D-erythro-ceramide, the L-erythro enantiomers of sphinganine, dihydroceramide, and ceramide are not utilized by the key enzymes of the sphingolipid biosynthetic pathway. plu.mxnih.gov
In contrast, the diastereoisomer, L-threo-sphinganine, is recognized and acylated by dihydroceramide synthase. plu.mxnih.gov The resulting L-threo-dihydroceramide and L-threo-ceramide can be further metabolized to L-threo-dihydrosphingomyelin and L-threo-sphingomyelin, respectively. plu.mxnih.gov However, a crucial difference emerges in the next step of glycosphingolipid synthesis. Unlike their D-erythro counterparts, L-threo-dihydroceramide and L-threo-ceramide are not substrates for glucosylceramide synthase. plu.mxnih.gov This means that they are not converted to dihydroglucosylceramide or glucosylceramide.
This stereoisomer-specific metabolic fate highlights the stringent substrate requirements of the enzymes in the sphingolipid pathway. The inability of the L-threo isomers to enter the glycosphingolipid synthesis pathway demonstrates a key checkpoint in cellular sphingolipid metabolism.
| Stereoisomer | Metabolic Fate | Key Enzyme Specificity | Reference |
|---|---|---|---|
| D-erythro-ceramide (Natural) | Metabolized to sphingomyelin and glucosylceramide. | Substrate for sphingomyelin synthase and glucosylceramide synthase. | plu.mxnih.gov |
| L-threo-ceramide (Non-natural) | Metabolized to sphingomyelin but NOT glucosylceramide. | Substrate for sphingomyelin synthase but NOT for glucosylceramide synthase. | plu.mxnih.gov |
| L-erythro-ceramide (Non-natural) | Not a substrate for key biosynthetic enzymes. | Not recognized by dihydroceramide synthase, sphingomyelin synthase, or glucosylceramide synthase. | plu.mxnih.gov |
Insights from N Hexanoyl Nbd L Threo Sphingosine in Cellular Signaling and Functional Investigations
Perturbation and Monitoring of Sphingolipid Signaling Pathways
N-Hexanoyl-NBD-L-threo-sphingosine serves as a powerful agent to perturb and visualize sphingolipid signaling. Unlike its natural D-erythro counterpart, which can be metabolized into more complex glycosphingolipids like glucosylceramide (GlcCer), the L-threo isomer is not a substrate for GlcCer synthase. msu.runih.gov This metabolic inertia is a key experimental advantage, enabling researchers to isolate and study the direct signaling roles of ceramide itself, without the confounding effects of its downstream metabolites.
Research in hippocampal neurons has demonstrated this principle effectively. While C6-NBD-D-erythro-ceramide can be partially converted to C6-NBD-D-erythro-GlcCer, this compound (referred to as C6-NBD-L-threo-Cer) is not metabolized to its corresponding glucosylceramide at all. msu.ru This allows scientists to confirm that certain cellular events are mediated by ceramide directly. For instance, the stimulation of minor process formation in neurons was shown to be a direct effect of ceramide, as both D-erythro and L-threo isomers were effective. nih.gov Conversely, sustaining long-term axonal growth was dependent on the conversion to GlcCer, a process only the D-erythro isomer could undergo. nih.gov
A crucial aspect of ceramide signaling is its interaction with protein phosphatases. The stereochemistry of the ceramide molecule dictates its effect on these key regulatory enzymes. While natural D-erythro-ceramide is known to activate ceramide-activated protein phosphatases (CAPPs), such as Protein Phosphatase 2A (PP2A), the non-natural L-threo isomer acts as an inhibitor of these same enzymes. nih.gov This opposing function allows this compound to be used as a specific tool to investigate pathways regulated by phosphatase inhibition. The NBD tag on the molecule allows for fluorescent tracking of its uptake and distribution within the cell, providing spatial and temporal information on these signaling events. nih.gov
Role in Modulating Research on Cell Growth, Apoptosis, and Proliferation
The stereospecificity of ceramide action is particularly evident in the regulation of cell fate, including growth, proliferation, and programmed cell death (apoptosis). This compound has been instrumental in demonstrating that the induction of apoptosis is not strictly limited to the natural ceramide isomer.
Studies have shown that L-threo-ceramide can induce apoptosis with comparable, and sometimes greater, potency than D-erythro-ceramide. nih.govnih.gov For example, in human leukemia cells, the L-threo-C2-Ceramide isomer was found to be the most potent inducer of apoptosis among all four stereoisomers (D-erythro, L-erythro, D-threo, L-threo). nih.gov Similarly, in hippocampal neurons, high concentrations (5 μM) of C6-L-threo-ceramide were shown to effectively induce apoptosis, similar to the D-erythro form. nih.gov The ability of the L-threo isomer to trigger apoptosis, despite its inability to be metabolized to GlcCer and its opposing effects on protein phosphatases, points to the existence of multiple, distinct ceramide-activated death pathways.
This differential activity provides a method to dissect the structural requirements for ceramide's cytostatic and cytotoxic effects. The lack of effect from dihydroceramide (B1258172) analogs in many of these studies further highlights that the 4,5-trans-double bond of the sphingoid base is critical for many of ceramide's signaling functions in apoptosis. nih.govnih.gov
Below is a data table summarizing the comparative pro-apoptotic activity of C2-Ceramide stereoisomers in leukemia cells, as described in the literature.
| Ceramide Stereoisomer | Relative Pro-Apoptotic Potency |
| L-threo-C2-Cer | Most Potent |
| D-erythro-C2-Cer | Active |
| L-erythro-C2-Cer | Active |
| D-threo-C2-Cer | Least Potent |
This table is based on findings from studies on leukemia cells, indicating that the non-natural L-threo isomer can be a highly effective apoptosis inducer. nih.gov
Investigating Autophagy and Lysosomal Function with NBD-Sphingolipids
The NBD fluorophore makes this compound a valuable probe for visualizing lipid trafficking and the morphology of intracellular organelles. While specific studies focusing on the use of the L-threo isomer to investigate autophagy are not extensively documented, the general application of NBD-labeled ceramides (B1148491) provides insight into the function of the Golgi apparatus and the endo-lysosomal system.
Fluorescent ceramide analogs are well-established markers for the Golgi apparatus, where much of sphingolipid metabolism occurs. researchgate.net Studies have shown that NBD-ceramides are transported from the endoplasmic reticulum to the Golgi, where they can be metabolized into fluorescent sphingomyelin (B164518) or glucosylceramide (in the case of the D-erythro isomer) before being exported to the plasma membrane. medchemexpress.com The incorporation of C6-NBD-L-threo-ceramide into Golgi-derived vesicles has been observed, even though it is not further processed into GlcCer. msu.ru
Lysosomes are the primary sites for the degradation and turnover of sphingolipids, and lysosomal function is intrinsically linked to sphingolipid homeostasis. medchemexpress.com The endo-lysosomal system is also central to nutrient scavenging by intracellular pathogens like Toxoplasma gondii, which actively recruit host lysosomes to their parasitic vacuole to acquire essential lipids, including sphingolipids. nih.gov Fluorescent lipid analogs are used to track this process and investigate the machinery involved. While the primary localization of short-chain NBD-ceramides is often the Golgi, their trafficking pathways can intersect with endo-lysosomal compartments, making them useful for studying the dynamics of these organelles. nih.govresearchgate.net
Application in Studying Pathological Conditions and Cellular Stress Responses
The unique signaling properties of this compound make it a relevant tool for studying cellular responses in various pathological contexts, particularly those involving cellular stress, cancer, and metabolic disorders.
The potent pro-apoptotic activity of L-threo-ceramides is of significant interest in cancer research. nih.govmedchemexpress.com As many cancer therapies aim to induce apoptosis in tumor cells, understanding the alternative ceramide signaling pathways that the L-threo isomer can activate may open new therapeutic avenues. Its ability to induce cell death, even in scenarios where pathways dependent on PP2A activation or GlcCer synthesis might be compromised, makes it a valuable research compound. nih.govnih.gov
In neurobiology, the differential effects of ceramide stereoisomers on neuronal development are critical. The observation that L-threo-ceramide can stimulate the initial formation of minor processes but fails to support sustained axonal growth highlights two distinct, ceramide-related mechanisms in neuronal differentiation. nih.gov This allows researchers to probe the specific signaling events that govern each stage, the deregulation of which can lead to neurodevelopmental or neurodegenerative disorders.
Furthermore, research into metabolic diseases like diabetes has benefited from studies involving sphingolipid analogs. For instance, investigations into hyperglycemia in red blood cells have explored how different sphingosine (B13886) stereoisomers affect glucose uptake. nih.gov Such studies have shown that while D-erythro-sphingosine and its metabolite sphingosine-1-phosphate can suppress glucose uptake, the L-threo-sphingosine isomer is inactive in this regard, again demonstrating the high stereospecificity of these signaling pathways. nih.gov This makes this compound and related compounds useful for dissecting the specific roles of sphingolipid metabolites in the cellular stress and metabolic dysregulation associated with diabetes. researchgate.net
Advanced Methodologies Utilizing N Hexanoyl Nbd L Threo Sphingosine in Research
Fluorescence Microscopy Techniques: Confocal, Super-Resolution, FRAP, and FRET
Fluorescence microscopy is a cornerstone for visualizing the subcellular localization and dynamics of lipids. N-Hexanoyl-NBD-L-threo-sphingosine, as a fluorescent sphingosine (B13886) analog, is employed to trace the pathways of sphingolipid metabolism and transport in living cells.
Confocal Microscopy: This technique allows researchers to obtain high-resolution, optical sections of cells. When cells are labeled with this compound, its journey can be tracked from the plasma membrane to internal organelles. For instance, similar NBD-labeled ceramide analogs are known to rapidly accumulate in the Golgi apparatus, allowing for detailed studies of this organelle's structure and function in sphingolipid processing.
Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy) bypass the diffraction limit of light, enabling visualization at the nanoscale. While specific studies on this compound are not prevalent, the general use of NBD-labeled lipids in these systems allows for the examination of lipid organization within membrane nanodomains, such as lipid rafts, providing unprecedented detail on the spatial arrangement of sphingolipids.
FRAP (Fluorescence Recovery After Photobleaching): FRAP is used to measure the lateral mobility of fluorescent molecules in a membrane. A specific region of a cell membrane labeled with this compound can be photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached area, as unbleached probes diffuse in, provides quantitative data on the lipid's diffusion coefficient and the mobile fraction. This can reveal how lipid mobility is affected by the local membrane environment or by interactions with proteins.
FRET (Förster Resonance Energy Transfer): FRET measures the proximity between two fluorophores on a nanometer scale. It can be used to study interactions between lipids or between lipids and proteins. For example, this compound (as a donor fluorophore) could be used with a suitable acceptor-labeled protein to investigate specific lipid-protein binding events in real-time within a living cell. Similarly, FRET between different labeled lipids can report on the formation of specific lipid domains. Assays using FRET have been designed to monitor the intermembrane transfer of NBD-labeled lipids mediated by lipid transfer proteins. wiley.com
| Technique | Application with this compound | Information Gained |
| Confocal Microscopy | Tracking the probe's movement from the plasma membrane to internal organelles. | Subcellular localization (e.g., Golgi, endosomes), transport pathways. |
| Super-Resolution | Imaging the distribution of the probe in membrane nanodomains. | High-resolution spatial organization of sphingolipids. |
| FRAP | Measuring the rate of fluorescence recovery after photobleaching. | Lateral diffusion coefficients, membrane fluidity, mobile lipid fraction. |
| FRET | Detecting energy transfer between the NBD probe and an acceptor fluorophore. | Lipid-protein interactions, lipid clustering, membrane fusion events. |
Flow Cytometry and Cell-Based Assays for Lipid Dynamics and Quantification
Flow cytometry allows for the rapid analysis of thousands of cells in a population. When cells are incubated with this compound, this technique can quantify the uptake of the lipid on a per-cell basis. This is useful for screening studies, for example, to identify drugs or genetic modifications that alter lipid uptake or metabolism. By measuring the fluorescence intensity of a cell population over time, one can derive rates of lipid internalization and processing.
High-throughput, cell-based assays performed in microplates can also leverage the fluorescent properties of this probe. For instance, such assays can screen for inhibitors of enzymes involved in sphingolipid metabolism. Cells would be treated with a library of compounds and then incubated with this compound. A decrease or increase in fluorescence, or a shift in its localization (e.g., retention at the plasma membrane), could indicate the inhibition of a transporter or a metabolic enzyme, which can be quantified by automated microscopy or plate readers.
Biochemical Assays for Enzyme Activity and Substrate Specificity Using Fluorescent Probes
This compound and its close relative, NBD-sphingosine (NBD-Sph), are valuable substrates for in vitro biochemical assays aimed at characterizing enzymes of the sphingolipid pathway. nih.gov A key example is the assay for sphingosine kinases (SphK1 and SphK2), which phosphorylate sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P).
The fluorescence of the NBD group is sensitive to its local environment. When NBD-Sph is phosphorylated by a sphingosine kinase to form NBD-S1P, the change in the polarity of the headgroup induces a shift in the fluorescence emission spectrum. nih.gov This spectral change can be monitored in real-time using a fluorometer, providing a continuous and convenient measure of enzyme activity. This method avoids the need for radioactive substrates or complex chromatographic separation of products. nih.gov Such assays can be used to determine key enzymatic parameters and to screen for inhibitors. nih.gov
Table of Inhibitor Potency Determined Using an NBD-Sphingosine Based Assay Data adapted from a study on a real-time fluorescence assay for sphingosine kinases. nih.gov
| Inhibitor | Target Enzyme | IC₅₀ (nM) |
| SKI-II | SphK1 | 2,100 |
| PF-543 | SphK1 | 4.3 |
| ABC294640 | SphK2 | 26,000 |
This data demonstrates the utility of NBD-labeled sphingosine analogs in determining the potency and specificity of pharmacological inhibitors.
Integration with Lipidomics Approaches for Metabolite Identification
Lipidomics aims to comprehensively identify and quantify all lipid species within a cell or tissue, typically using mass spectrometry (MS). While powerful, a limitation of traditional lipidomics is that it provides a static snapshot of lipid levels, not their metabolic flux.
This compound can be used as a metabolic tracer to overcome this. Cells are pulsed with the fluorescent analog, and after a certain period, lipids are extracted. The NBD tag allows for the easy detection and isolation of the probe and its downstream metabolites by techniques like HPLC with a fluorescence detector. These fluorescent fractions can then be collected and analyzed by high-resolution MS to definitively identify their chemical structures. This integrated approach allows researchers to trace the metabolic fate of sphingosine through various pathways—for example, its conversion to ceramide, sphingomyelin (B164518), or complex glycosphingolipids—and to see how these pathways are altered by disease or drug treatment. nih.gov
Use in Studying Lipid Transfer Proteins and Membrane Transport
Lipid transfer proteins (LTPs) are crucial for the non-vesicular transport of lipids between cellular membranes, maintaining the unique lipid composition of each organelle. nih.govnih.gov Assays to study LTP activity often rely on fluorescent lipid analogs.
A typical in vitro assay involves two populations of liposomes: a "donor" population containing a fluorescent lipid like this compound and a "quencher" population. When an LTP that can transport sphingosine is added, it will shuttle the fluorescent lipid from the donor to the acceptor liposomes. If the acceptor liposomes also contain a quenching lipid, the fluorescence will decrease as the NBD-probe is transferred, providing a measure of the transfer rate. This approach can be used to identify which proteins are responsible for moving specific lipids and to characterize the kinetics and specificity of this transport. wiley.comucl.ac.uk These studies are essential for understanding how cells establish and maintain lipid gradients between organelles like the endoplasmic reticulum and the Golgi apparatus or plasma membrane. nih.govdntb.gov.ua
Comparative Studies with Other Fluorescent Lipid Probes and Analogs
Distinctions and Complementarity with NBD-Labeled Fatty Acids and Phospholipids (B1166683)
N-Hexanoyl-NBD-L-threo-sphingosine, while sharing the NBD fluorophore with NBD-labeled fatty acids and phospholipids, exhibits distinct characteristics due to its sphingoid backbone and specific stereoisomerism. These differences lead to complementary applications in cell biology.
NBD-labeled fatty acids and phospholipids, such as NBD-phosphatidylcholine (NBD-PC) and NBD-phosphatidylethanolamine (NBD-PE), are widely used to study the dynamics of lipid domains and the lateral mobility of lipids within cellular membranes nih.gov. However, the polar nature of the NBD group can influence the behavior of the lipid to which it is attached. For instance, when the NBD moiety is linked to the acyl chain of phospholipids, it has a tendency to "loop back" towards the more polar membrane-water interface. This can alter the probe's localization and interactions within the bilayer, potentially misrepresenting the behavior of its natural, unlabeled counterpart.
In contrast, in this compound, the NBD group is attached to the hexanoyl chain, which then forms an amide bond with the L-threo-sphingosine backbone. The entire molecule's trafficking and metabolism are heavily influenced by the sphingoid base. A key distinction lies in their intracellular sorting and metabolism. While NBD-labeled phospholipids are primarily substrates for enzymes of phospholipid metabolism and are often used to study transbilayer movement and endocytic recycling pathways, this compound's fate is dictated by sphingolipid metabolic pathways nih.gov.
A significant point of divergence is the metabolic processing of the L-threo isomer. Unlike the naturally occurring D-erythro sphingolipids, L-threo-ceramide analogs are poor substrates for glucosylceramide synthase nih.gov. This means that while D-erythro-NBD-ceramide is readily converted to NBD-glucosylceramide, the L-threo isomer largely resists this conversion nih.gov. This metabolic resistance makes this compound a valuable tool for studying cellular processes directly influenced by ceramide levels, without the confounding effects of its rapid conversion to glucosylceramide. However, it is important to note that L-threo-ceramide can still be metabolized to sphingomyelin (B164518) nih.gov.
The intracellular sorting of these probes also differs. For instance, in HT29 cells, internalized NBD-glucosylceramide (derived from its D-erythro precursor) is transported to the Golgi apparatus, whereas NBD-sphingomyelin is directed to endosomal/lysosomal compartments, demonstrating that lipid sorting occurs in the endocytic pathway researchgate.net. The altered metabolism of the L-threo isomer of NBD-ceramide would therefore be expected to result in a different intracellular distribution compared to its D-erythro counterpart and other NBD-labeled lipids that are more readily metabolized into various downstream products. In epithelial cells, the sorting of sphingolipids is quantitatively, but not qualitatively, affected by changes in the lipid backbone, including the use of the L-threo stereoisomer nih.gov.
| Feature | This compound | NBD-Labeled Fatty Acids/Phospholipids |
|---|---|---|
| Backbone | L-threo-sphingosine | Glycerol (B35011) or Fatty Acid |
| Primary Metabolic Pathways | Sphingolipid metabolism (resists conversion to glucosylceramide) | Fatty acid/phospholipid metabolism |
| Intracellular Sorting | Influenced by sphingoid base and stereochemistry; distinct from D-erythro analogs | Follows general endocytic and phospholipid trafficking pathways |
| Key Application | Studying ceramide-specific pathways with minimal interference from glucosylceramide metabolism | General studies of membrane dynamics, lipid domains, and phospholipid transport |
Advantages and Limitations of NBD-L-threo-sphingosine in Specific Research Contexts
The specific characteristics of this compound confer both advantages and limitations for its use in different research contexts.
Advantages:
Metabolic Stability: The primary advantage of the L-threo configuration is its resistance to being metabolized to glucosylceramide nih.gov. This makes it an excellent tool for investigating the direct roles of ceramide in cellular processes such as apoptosis, cell cycle regulation, and signaling, without the complication of its conversion to a different bioactive lipid. In studies where the goal is to track the fate of ceramide to sphingomyelin specifically, the use of the L-threo isomer can simplify the interpretation of results nih.gov.
Probing Enzyme Specificity: The differential metabolism of D-erythro and L-threo isomers makes them valuable tools for studying the stereospecificity of enzymes involved in sphingolipid metabolism, such as ceramide glucosyltransferase and sphingomyelin synthase nih.gov.
Studying Non-Raft-Associated Processes: Given that BODIPY-L-threo-lactosylceramide does not partition into lipid rafts, it is plausible that this compound may also be excluded from these domains nih.gov. This could be advantageous for studying membrane trafficking and signaling events that occur outside of lipid rafts, providing a clearer view of these processes without the probe concentrating in specific microdomains.
Limitations:
Photophysical Properties of NBD: The NBD fluorophore is less photostable and has a lower quantum yield than BODIPY and other modern dyes researchgate.net. This can be a significant limitation for high-resolution, long-term live-cell imaging, as photobleaching can degrade the signal over time and phototoxicity can affect cell health.
Potential for Artifacts: As with any fluorescently labeled lipid, the presence of the bulky and polar NBD group can alter the biophysical properties of the parent molecule. This can affect its partitioning into membranes, its interaction with proteins, and its susceptibility to enzymatic modification researchgate.net. Researchers must be cautious and, where possible, validate findings with other methods.
Limited Information on Domain Partitioning: While there is evidence that BODIPY-L-threo-lactosylceramide is excluded from lipid rafts, there is less direct evidence for the behavior of this compound in this regard. This makes it a less certain tool for definitively studying non-raft-associated phenomena compared to its BODIPY-labeled counterpart.
Future Directions and Emerging Research Avenues for N Hexanoyl Nbd L Threo Sphingosine
Development of Next-Generation Fluorescent Sphingolipid Probes with Enhanced Properties
While N-Hexanoyl-NBD-L-threo-sphingosine and its C6-NBD-ceramide counterpart have been instrumental, the NBD (7-nitro-2-1,3-benzoxadiazol-4-yl) fluorophore itself has certain limitations. nih.gov These include its relatively large size, which can alter the biophysical properties of the lipid, and its environmental sensitivity, which can complicate quantitative analysis. nih.gov Future research is focused on developing new fluorescent probes with improved characteristics.
Key areas for development include:
Smaller, less-perturbing fluorophores: The goal is to create fluorescent tags that more closely mimic the behavior of endogenous sphingolipids.
Photostable and brighter dyes: Probes with enhanced photostability and quantum yield will allow for longer-term imaging and the detection of low-abundance lipid species.
Probes with ratiometric or solvatochromic properties: These features would enable more precise measurements of the local lipid environment, such as membrane polarity and hydration.
Bio-orthogonal and clickable probes: The use of photoactivatable and clickable sphingosine (B13886) analogs allows for the visualization of sphingolipid metabolism and trafficking in living cells with greater temporal and spatial control.
Application in High-Throughput Screening for Modulators of Sphingolipid Pathways
The fluorescence of this compound and related compounds makes them highly suitable for high-throughput screening (HTS) assays to identify novel modulators of sphingolipid metabolism. nih.govnih.gov These screens can be designed to monitor the activity of specific enzymes or the flux through entire metabolic pathways. nih.gov
An HPLC-based method utilizing NBD-C6-ceramide has been developed to simultaneously measure the activities of key Golgi-resident enzymes like sphingomyelin (B164518) synthase, glucosylceramide synthase, and ceramide kinase. nih.gov This approach allows for the efficient screening of compound libraries to find inhibitors or activators of these enzymes, which are implicated in various diseases. nih.gov For instance, a real-time fluorescence assay for sphingosine kinases, which are crucial in cancer and inflammation, has been developed using NBD-sphingosine. nih.govnih.gov This assay is adaptable to a 384-well plate format, making it ideal for large-scale screening of potential therapeutic agents. nih.govnih.gov
Table 1: Examples of High-Throughput Screening Applications
| Target Enzyme/Pathway | Fluorescent Probe | Assay Principle | Potential Therapeutic Area |
| Sphingosine Kinases (SphK1, SphK2) | NBD-sphingosine | Real-time fluorescence changes upon phosphorylation. nih.govnih.gov | Cancer, Inflammation, Cardiovascular Disease nih.gov |
| Glucosylceramide Synthase (GCS) | NBD-C6-ceramide | HPLC-based quantification of NBD-C6-glucosylceramide formation. nih.gov | Gaucher Disease, Cancer |
| Sphingomyelin Synthase (SMS) | NBD-C6-ceramide | HPLC-based quantification of NBD-C6-sphingomyelin formation. nih.gov | Atherosclerosis, Viral Infections |
| Ceramide Kinase (CERK) | NBD-C6-ceramide | HPLC-based quantification of NBD-C6-ceramide-1-phosphate formation. nih.gov | Inflammation, Cell Proliferation Disorders nih.gov |
Advanced Computational Modeling of this compound Interactions within Biological Systems
While experimental approaches provide invaluable data, computational modeling offers a complementary tool to understand the behavior of this compound at an atomic level. Molecular dynamics (MD) simulations can be employed to:
Predict the partitioning and orientation of the probe within different membrane environments. This can help to interpret fluorescence data more accurately.
Simulate the interactions between the probe and key enzymes in the sphingolipid pathway. This can provide insights into substrate recognition and the mechanism of action of inhibitors.
Assess the perturbing effects of the NBD group on membrane properties. This is crucial for validating the use of the probe as a reliable mimic of natural sphingolipids.
By combining experimental and computational approaches, researchers can gain a more comprehensive understanding of the complex behavior of fluorescent sphingolipid analogs in biological systems.
Unexplored Biological Roles and Pathological Implications of Sphingolipid Mimicry in Disease Research
The ability of this compound to mimic natural sphingolipids makes it a valuable tool for investigating the role of these lipids in various diseases. Recent advances in analytical methods have highlighted the close relationship between sphingolipid metabolism and human health and disease. nih.gov Alterations in sphingolipid levels and the enzymes that control them can serve as prognostic markers for disease progression. nih.gov
Future research using sphingolipid mimics like this compound could focus on:
Investigating the role of sphingolipid trafficking and metabolism in neurodegenerative diseases. For example, the balance between ceramide and sphingosine-1-phosphate, known as the sphingolipid rheostat, is critical in determining cell fate in conditions like excitotoxic retinal ganglion cell death. nih.gov
Elucidating the involvement of sphingolipids in infectious diseases. Many pathogens hijack host sphingolipid metabolism for their own replication and survival.
Exploring the contribution of sphingolipid dysregulation to metabolic disorders such as diabetes and obesity.
Dissecting the complex interplay between sphingolipids and the immune system. Sphingolipids are key modulators of immune cell function, and their dysregulation is implicated in autoimmune diseases and cancer. nih.gov
By providing a means to visualize and track sphingolipid pathways in real-time, this compound and the next generation of fluorescent probes will continue to be indispensable tools in uncovering the multifaceted roles of sphingolipids in health and disease.
Q & A
Q. How do long-term storage conditions impact the compound’s performance in longitudinal studies?
- Methodological Guidance :
- Stability Testing : Compare fresh vs. aged stock solutions using TLC and MS to identify degradation products (e.g., free NBD or hexanoic acid) .
- Lyophilization : For extended storage, lyophilize aliquots under inert gas and reconstitute in anhydrous solvents .
Key Methodological Considerations
- Fluorescence Quenching : Avoid halogenated solvents (e.g., chloroform) in live-cell assays to prevent signal loss .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed protocols for replication .
- Data Transparency : Disclose solvent concentrations, storage durations, and detection limits in publications to enable meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
